1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol

Description

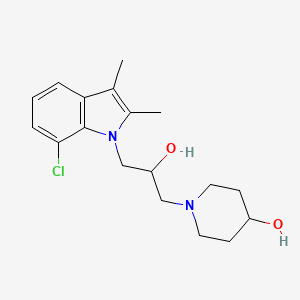

This compound is a synthetic heterocyclic molecule featuring a 7-chloro-2,3-dimethylindole core linked via a 2-hydroxypropyl chain to a piperidin-4-ol moiety. The chlorine and methyl substituents on the indole ring may influence steric and electronic properties, while the hydroxyl group on the piperidine ring could enhance solubility or hydrogen-bonding interactions .

Properties

IUPAC Name |

1-[3-(7-chloro-2,3-dimethylindol-1-yl)-2-hydroxypropyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O2/c1-12-13(2)21(18-16(12)4-3-5-17(18)19)11-15(23)10-20-8-6-14(22)7-9-20/h3-5,14-15,22-23H,6-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZWVNSNAQIQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3CCC(CC3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of anti-tuberculosis and anticancer therapies. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

The molecular formula of this compound is with a molecular weight of 357.32 g/mol. The compound features a piperidine ring substituted with various functional groups that contribute to its biological activity.

Anti-Tuberculosis Activity

Recent studies have highlighted the anti-tuberculosis potential of piperidinol derivatives, including those structurally similar to the compound . For instance, a related piperidinol demonstrated significant anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 1.5 μg/mL . The structure-activity relationship studies indicated that modifications to the piperidine core could enhance efficacy while minimizing side effects.

Table 1: Anti-Tuberculosis Activity of Piperidinol Derivatives

| Compound | MIC (μg/mL) | Notable Features |

|---|---|---|

| Compound 1 | 1.5 | Base structure for optimization |

| Compound 4b | 1.4 | R stereochemistry at hydroxyl group |

| Compound 4m | 1.7 | S stereochemistry with trifluoromethyl substitution |

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study indicated that derivatives of piperidine could induce apoptosis in cancer cells, showing better cytotoxicity compared to standard chemotherapeutics like bleomycin . The mechanism involves interaction with specific protein targets, facilitated by the three-dimensional structure of the compounds.

Table 2: Anticancer Activity Comparison

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal) | Lower than bleomycin | Apoptosis induction |

| Compound B | HeLa (cervical cancer) | TBD | Targeted protein interaction |

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

- Case Study on Anti-Tuberculosis Efficacy : A piperidinol derivative was subjected to in vivo testing where it exhibited promising results against Mycobacterium tuberculosis, although significant side effects were noted .

- Case Study on Anticancer Properties : Another study focused on a structurally related compound that effectively inhibited cell proliferation in various cancer models through apoptosis pathways .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the piperidine and indole rings significantly influence biological activity. For instance, the introduction of halogen atoms has been shown to enhance binding affinity and potency against target receptors .

Table 3: SAR Insights

| Substitution | Effect on Activity |

|---|---|

| Chlorine at C7 position | Increased potency against tuberculosis |

| Hydroxyl group at C2 position | Enhanced anticancer activity |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol exhibit significant anticancer activity. For instance, derivatives of indole have been shown to induce apoptosis in cancer cells and inhibit tumor growth. Research has demonstrated that certain indole derivatives possess cytotoxic effects against various cancer cell lines, including colorectal and breast cancers .

Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter systems. It may act as a modulator of norepinephrine and serotonin reuptake mechanisms, similar to other phenylaminopropanol derivatives . This mechanism is relevant for treating mood disorders and other conditions influenced by monoamine levels.

Receptor Interactions

Research indicates that the compound may interact with various receptors, including cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and neuroprotection. Functional selectivity at these receptors can lead to diverse therapeutic outcomes .

Potential Therapeutic Uses

The therapeutic implications of this compound include:

- Pain Management: Due to its interaction with cannabinoid receptors.

- Mood Disorders: As a potential antidepressant through serotonin modulation.

- Cancer Treatment: As a chemotherapeutic agent targeting specific cancer cell lines.

Case Studies and Research Findings

Several studies highlight the efficacy of similar compounds in clinical settings:

- Indole Derivatives in Cancer Therapy: A study demonstrated that indole derivatives could selectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Neuropharmacological Effects: Research on related compounds has shown promise in alleviating symptoms of anxiety and depression by modulating neurotransmitter systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine-4-ol Derivatives

Compound RB-024 (1-(3-(4-Octylphenyl)propyl)piperidin-4-ol) and RB-025 (1-(4-(4-Octylphenyl)butyl)piperidin-4-ol) () share the piperidin-4-ol backbone but differ in substituents:

- Key Differences: Aromatic Core: RB-024/025 use a 4-octylphenyl group instead of the indole system. Biological Relevance: These compounds were studied as sphingosine kinase inhibitors, suggesting the piperidin-4-ol moiety may play a role in enzyme binding.

Comparative Table 1: Piperidine-4-ol Derivatives

*Estimated from molecular formulas in .

Indole-Based Analogues

BE62913 (: 1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol) shares the 7-chloro-2,3-dimethylindole core but replaces the piperidine ring with azepane (7-membered ring):

- Impact of Ring Size : Azepane’s larger ring may alter conformational flexibility and binding affinity compared to piperidine.

- Stereochemistry : The 2-hydroxypropyl linker in both compounds suggests possible stereochemical sensitivity in activity .

STK944927 (: 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol) replaces piperidin-4-ol with a 2-methylimidazole group:

- Molecular Weight : 317.82 (lower than the target compound), possibly due to reduced ring complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.